molecular formula C18H20F2N4OS B2389673 5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-04-0

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue B2389673
Numéro CAS: 886905-04-0
Poids moléculaire: 378.44
Clé InChI: FDLSRYIFXYLPRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While there isn’t any direct information on the synthesis of the exact compound, related compounds have been synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiazole ring and a triazole ring, both of which are five-membered heterocycles. The compound also contains a phenyl ring with two fluorine substituents.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various test microorganisms. These compounds were obtained from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to the creation of compounds with potential antimicrobial applications (Bektaş et al., 2007).

Molecular Stabilities and Conformational Analyses

In-depth studies have been conducted on the tautomeric properties, conformations, and the anti-cancer properties mechanism of benzimidazole derivatives bearing 1,2,4-triazole. These compounds have shown significant potential in anti-cancer activity, highlighting the importance of molecular stability and conformational analysis in drug design (Karayel, 2021).

Anticancer Agents and Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been described. These compounds exhibit a unique mechanism of tubulin inhibition, distinguishing them from other anticancer agents by promoting tubulin polymerization in vitro without competing with paclitaxel for binding. This mechanism provides a new avenue for overcoming resistance attributed to several multidrug resistance transporter proteins, showcasing the potential of these compounds in cancer treatment (Zhang et al., 2007).

Antidiabetic Drugs and DPP-4 Inhibition

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds have demonstrated strong inhibition potential, indicating their significance in treating diabetes through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives involves the reaction of arylmethylideneacetophenones with methyl 2-thiocarbamoylacetate, showcasing a method for creating compounds with potential pharmacological properties. This method highlights the versatility and utility of 1,2,4-triazole compounds in synthesizing new molecules with varied biological activities (Krauze et al., 2005).

Propriétés

IUPAC Name

5-[(3,4-difluorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)11-6-7-12(19)13(20)10-11/h6-7,10,15,25H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSRYIFXYLPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.